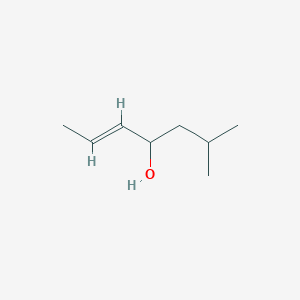
Rhynchophorol.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.
Chemical Reactions Analysis
Types of Reactions
Rhynchophorol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.
Major Products Formed
Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.
Reduction: 6-methylheptan-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Rhynchophorol has several scientific research applications:
Mechanism of Action
Rhynchophorol exerts its effects by acting as an aggregation pheromone. It is detected by specialized olfactory receptor neurons in the beetles, which respond to the presence of the pheromone and facilitate aggregation . The molecular targets include olfactory receptors that are tuned to detect rhynchophorol and other synergistic plant volatiles like acetoin and ethyl acetate . This interaction triggers behavioral responses that lead to the aggregation of beetles on host plants.
Comparison with Similar Compounds
Similar Compounds
Acetoin: A plant volatile that acts synergistically with rhynchophorol to enhance its pheromone activity.
Ethyl Acetate: Another plant volatile that works in synergy with rhynchophorol.
Uniqueness
Rhynchophorol is unique due to its specific role as an aggregation pheromone for Rhynchophorus palmarum beetles. Its ability to attract these beetles makes it a valuable tool in pest control strategies, particularly in agriculture . The combination of rhynchophorol with other plant volatiles like acetoin and ethyl acetate enhances its effectiveness, making it distinct from other pheromones .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |
InChI Key |
RQAFKZOPSRTJDU-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(CC(C)C)O |
Canonical SMILES |
CC=CC(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



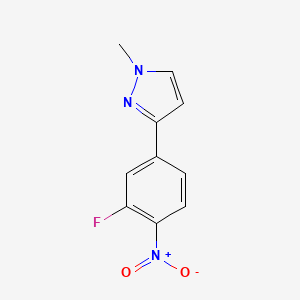
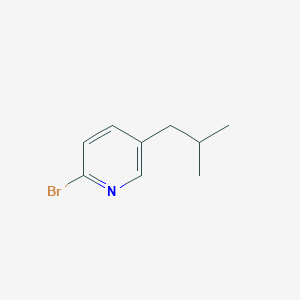
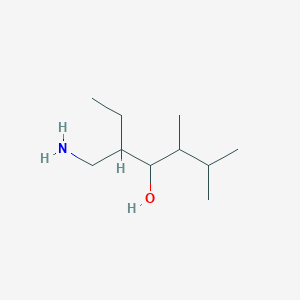
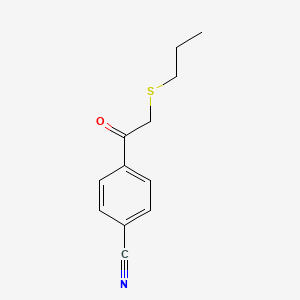
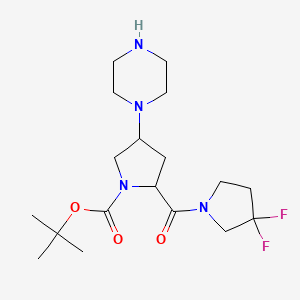
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

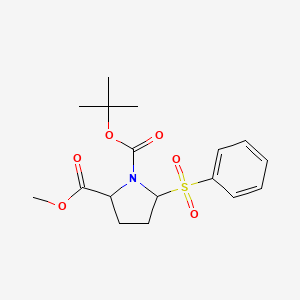
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

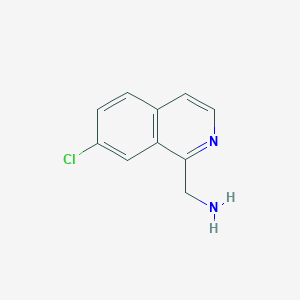
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)

